

Spectroscopic Analysis of N1-(2-Methyl)propyl Pseudouridine: A Technical Guide

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Compound of Interest

Compound Name: N1-(2-Methyl)propyl pseudouridine

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Abstract

N1-alkylated pseudouridine derivatives are of significant interest in the development of therapeutic RNAs, offering enhanced biological stability and improved translational properties. A thorough understanding of their chemical structure is paramount for quality control, metabolic studies, and ensuring the integrity of final products. This technical guide provides a detailed overview of the expected spectroscopic characteristics of **N1-(2-Methyl)propyl pseudouridine**, also known as N1-isobutyl-pseudouridine. As direct experimental data for this specific molecule is not readily available in public literature, this document presents a synthesized analysis based on the well-documented spectra of pseudouridine and its N1-methyl analog, combined with established principles of NMR and mass spectrometry. This guide outlines detailed experimental protocols for acquiring such data and presents the predicted spectroscopic data in a structured format for easy reference.

Introduction

Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification in RNA. Its unique C-glycosidic bond offers greater conformational rigidity and an additional hydrogen bond donor at the N1 position. Alkylation at this N1 position, as seen in the therapeutic analog N1-methylpseudouridine (m1 Ψ), has been shown to further enhance the properties of mRNA-based vaccines and therapeutics by increasing translation efficiency and reducing immunogenicity.



The N1-(2-Methyl)propyl (isobutyl) derivative represents a further modification of this scaffold. Its spectroscopic characterization is essential for confirming its synthesis and purity. This guide will focus on the three primary spectroscopic techniques for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following data tables summarize the predicted chemical shifts for **N1-(2-Methyl)propyl pseudouridine**. These predictions are based on data from N1-methylpseudouridine, with shifts for the isobutyl group estimated from standard chemical shift tables and known substituent effects.

Predicted ¹H NMR Data

Solvent: DMSO-d6



Proton Assignment	Predicted Chemical Shift (δ, ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Notes
H-6	~7.8 - 7.9	S	-	Deshielded aromatic proton.
H-1'	~5.7 - 5.8	d	~4-5	Anomeric proton of the ribose.
H-5'a, H-5'b	~3.5 - 3.7	m	-	Diastereotopic protons on the ribose.
H-2'	~4.0 - 4.2	t	~5	Ribose proton.
H-3'	~3.8 - 4.0	t	~5	Ribose proton.
H-4'	~3.9 - 4.1	m	-	Ribose proton.
N1-CH2	~3.6 - 3.8	d	~7	Methylene protons of the isobutyl group, adjacent to N1.
N1-CH	~2.0 - 2.2	m	~7	Methine proton of the isobutyl group.
N1-C(CH3)2	~0.9 - 1.0	d	~7	Diastereotopic methyl protons of the isobutyl group.
2'-OH	~5.1 - 5.3	d	~5	Exchangeable proton.
3'-OH	~5.0 - 5.2	d	~5	Exchangeable proton.
5'-OH	~4.8 - 5.0	t	~5	Exchangeable proton.



N3-H	~11.2 - 11.4	s		Exchangeable
			-	imino proton.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

Carbon Assignment	Predicted Chemical Shift (δ, ppm)	Notes
C-4	~163 - 164	Carbonyl carbon.
C-2	~151 - 152	Uracil ring carbon.
C-6	~140 - 141	Uracil ring carbon, attached to H-6.
C-5	~110 - 112	Uracil ring carbon, attached to C-1'.
C-1'	~89 - 91	Anomeric carbon of the ribose.
C-4'	~84 - 86	Ribose carbon.
C-2'	~73 - 75	Ribose carbon.
C-3'	~69 - 71	Ribose carbon.
C-5'	~60 - 62	Ribose carbon.
N1-CH ₂	~55 - 58	Methylene carbon of the isobutyl group.
N1-CH	~28 - 30	Methine carbon of the isobutyl group.
N1-C(CH ₃) ₂	~19 - 21	Methyl carbons of the isobutyl group.

Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)



lon	Predicted m/z	Notes
[M+H]+	301.16	Molecular ion (C13H20N2O6).
[M+Na] ⁺	323.14	Sodium adduct.
[M-H ₂ O+H] ⁺	283.15	Loss of water from the ribose moiety.
[M-C5H10O4+H]+	167.10	Cleavage of the glycosidic bond, leaving the protonated N1-isobutyluracil base.

Experimental Protocols Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of **N1-(2-Methyl)propyl pseudouridine** in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (OH, NH).
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ¹H NMR Acquisition:
 - Acquire a standard 1D proton spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering
 -2 to 14 ppm.
 - Process the data with a line broadening of 0.3 Hz.
 - Reference the spectrum to the residual DMSO signal at 2.50 ppm.
- ¹³C NMR Acquisition:



- Acquire a proton-decoupled 1D carbon spectrum.
- Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width covering 0 to 180 ppm.
- Process the data with a line broadening of 1-2 Hz.
- Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.
- 2D NMR (Optional but Recommended):
 - COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks, particularly within the ribose and isobutyl moieties.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations, which is crucial for assigning quaternary carbons and confirming the attachment of the isobutyl group to the N1 position.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the compound (1-10 μM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.
- Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Timeof-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
- LC-MS Analysis:
 - Inject the sample onto a C18 reverse-phase column.

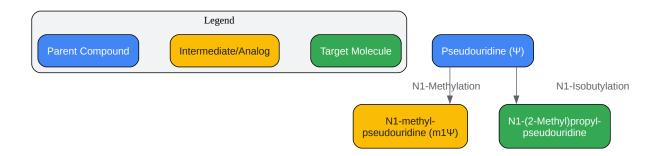


- Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
- This separates the analyte from potential impurities before it enters the mass spectrometer.
- MS Data Acquisition:
 - Acquire full scan mass spectra in positive ion mode (ESI+) over a mass range of m/z 100-1000.
 - The high-resolution data will provide accurate mass measurements, allowing for the determination of the elemental composition.
- Tandem MS (MS/MS) Analysis:
 - Select the [M+H]⁺ ion (m/z 301.16) for collision-induced dissociation (CID).
 - Vary the collision energy to generate a fragmentation spectrum.
 - Key expected fragments include the loss of the ribose sugar (resulting in the protonated base) and neutral losses like water. This fragmentation pattern confirms the identity of the base and sugar components.

Visualizations Structural Relationships

The following diagram illustrates the structural evolution from the parent nucleoside, pseudouridine, to its N1-alkylated derivatives, including the target molecule.





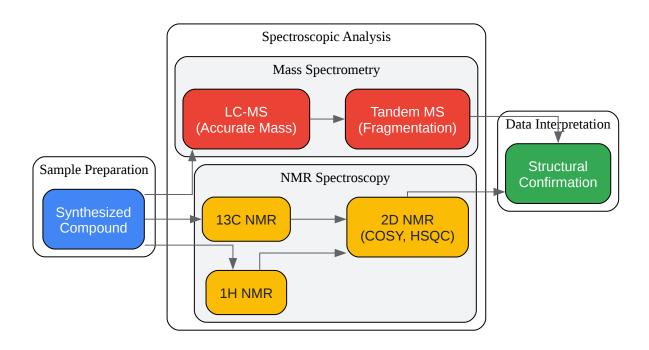
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Caption: Structural relationship of N1-alkylated pseudouridines.

Experimental Workflow

This diagram outlines the logical flow for the complete spectroscopic characterization of N1-(2-Methyl)propyl pseudouridine.





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Caption: Workflow for spectroscopic analysis.

Conclusion

The spectroscopic analysis of novel modified nucleosides like N1-(2-Methyl)propyl pseudouridine is a critical step in drug development. While direct experimental data is not yet widely published, a combination of predictive methods based on well-understood analogs and fundamental spectroscopic principles provides a robust framework for its characterization. The protocols and predicted data herein serve as a comprehensive guide for researchers to confirm the structure, purity, and identity of this promising therapeutic building block. The application of 1D and 2D NMR in conjunction with high-resolution tandem mass spectrometry will enable unambiguous structural confirmation, ensuring the quality and consistency required for therapeutic applications.

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